molecular formula C11H16 B166940 1-Pent-1-ynylcyclohexene CAS No. 139911-58-3

1-Pent-1-ynylcyclohexene

Cat. No.: B166940
CAS No.: 139911-58-3
M. Wt: 148.24 g/mol
InChI Key: NHKXITMCGOBDAF-UHFFFAOYSA-N
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Description

1-Pent-1-ynylcyclohexene is a substituted cyclohexene derivative featuring a pent-1-ynyl group (-C≡C-CH2-CH2-CH3) attached to the cyclohexene ring. The molecular formula is estimated as C11H14, derived from the cyclohexene backbone (C6H10) and the pent-1-ynyl substituent (C5H5). The triple bond in the pent-1-ynyl group introduces electronic and steric effects, influencing reactivity and physical properties compared to simpler alkenes or substituted cyclohexenes.

Properties

CAS No.

139911-58-3

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1-pent-1-ynylcyclohexene

InChI

InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-4,6-7,10H2,1H3

InChI Key

NHKXITMCGOBDAF-UHFFFAOYSA-N

SMILES

CCCC#CC1=CCCCC1

Canonical SMILES

CCCC#CC1=CCCCC1

Synonyms

Cyclohexene, 1-(1-pentynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key comparisons are drawn with cyclohexene, 1-phenylcyclohexene, and linear alkenes/alkynes (e.g., 1-pentene, 1-hexyne).

Table 1: Molecular Properties and Physical Data
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Vapor Pressure (kPa) at 328.15 K
1-Pent-1-ynylcyclohexene C11H14 ~148.24* ~220–240† ~0.9–1.2‡
Cyclohexene C6H10 82.14 83 1.28
1-Phenylcyclohexene C12H14 158.24 213.6 N/A
1-Pentene C5H10 70.13 30 1.49
1-Hexyne C6H10 82.14 71 0.853

*Estimated based on substituent contributions.
†Inferred from substituent effects (bulky pent-1-ynyl increases boiling point relative to cyclohexene).
‡Predicted lower vapor pressure than cyclohexene due to increased molecular weight and reduced volatility.

Key Observations:
  • Boiling Points : The pent-1-ynyl group likely elevates the boiling point compared to cyclohexene (83°C) and 1-pentene (30°C), approaching values seen in 1-phenylcyclohexene (213.6°C) due to increased molecular weight and steric bulk .
  • Vapor Pressure : Cyclohexene exhibits higher vapor pressure (1.28 kPa at 328.15 K) than 1-hexyne (0.853 kPa), suggesting that alkynes generally have lower volatility than alkenes. 1-Pent-1-ynylcyclohexene is expected to follow this trend, with vapor pressure lower than cyclohexene .

Reactivity and Stability

Electronic Effects:
  • The pent-1-ynyl group introduces a conjugated triple bond, enhancing electron-withdrawing effects compared to the phenyl group in 1-phenylcyclohexene. This may increase susceptibility to electrophilic attacks or cycloaddition reactions (e.g., Diels-Alder) compared to unsubstituted cyclohexene.
  • Cyclohexene : Reacts readily in addition reactions (e.g., hydrogenation, halogenation) due to its strained double bond.
  • 1-Phenylcyclohexene : The aromatic phenyl group stabilizes the cyclohexene ring through resonance, reducing reactivity compared to 1-pent-1-ynylcyclohexene .
Steric Effects:

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